4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Description
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid: is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of 324.29 g/mol It is characterized by the presence of a triazole ring flanked by two benzoic acid moieties
Properties
IUPAC Name |
4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(8-4-10)16(22)23/h1-8H,(H,20,21)(H,22,23)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLRMSHMPMPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496364 | |
| Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65697-90-7 | |
| Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 4-Amino-4H-1,2,4-triazole : Serves as the triazole precursor.
- 4-Carboxybenzaldehyde : Provides the benzoic acid moiety.
General Synthetic Method
The typical synthetic procedure involves the condensation reaction between 4-amino-4H-1,2,4-triazole and 4-carboxybenzaldehyde under controlled conditions. This reaction facilitates the formation of the triazole ring linked to two benzoic acid groups at the 3 and 5 positions of the triazole, yielding this compound.
- Reaction Conditions : The reaction is usually carried out in polar solvents under reflux with stirring. Temperature and pH control are critical to optimize yield and purity.
- Purification : The crude product is purified by recrystallization or chromatographic methods to ensure high purity suitable for research or industrial applications.
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring itself can be synthesized separately before coupling with benzoic acid derivatives. Several methods exist for synthesizing 1H-1,2,4-triazole, which is a key precursor:
Hydrazine Hydrate and Formic Ether Method
A patented process involves reacting hydrazine hydrate with formic ether and ammonium salts in a high-pressure reaction kettle under controlled heating and stirring. This method yields 1H-1,2,4-triazole efficiently with:
- Lower energy consumption.
- High product output.
- Minimal waste discharge.
The process includes:
Cyclization of Hydrazones
Another approach involves the cyclization of hydrazones formed by reacting aldehydes (e.g., pyridine-4-carboxaldehyde) with hydrazine hydrate, followed by oxidation to form the triazole ring. Although this method is more commonly applied to pyridine derivatives, it provides insights into triazole ring formation chemistry.
Reaction Mechanism Insights
The formation of this compound proceeds through nucleophilic attack and condensation steps:
- The amino group on 4-amino-4H-1,2,4-triazole attacks the aldehyde carbonyl carbon of 4-carboxybenzaldehyde.
- Subsequent cyclization and dehydration steps form the triazole ring bridging two benzoic acid units.
- Reaction parameters such as solvent polarity, temperature, and molar ratios influence the reaction kinetics and product yield.
Summary Table of Preparation Methods
Research Findings and Optimization
- Studies indicate that reaction yield and purity are sensitive to solvent choice and reaction temperature.
- Use of polar aprotic solvents and mild acidic or neutral pH conditions favors higher yields.
- Industrial adaptation focuses on continuous flow synthesis to improve scalability and reduce batch variability.
- The triazole ring formation step is critical and benefits from optimized hydrazine hydrate and formic ether ratios to improve reaction speed and product output.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the benzoic acid moieties.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various reagents, including and , can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Coordination Chemistry
Metal Complex Formation
One of the primary applications of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoic acid is in the synthesis of coordination polymers. The compound acts as a bridging ligand due to its multiple coordination sites. For instance:
- Cadmium(II) Coordination Polymer : A study demonstrated the formation of a cadmium(II) coordination polymer using this compound as a ligand. The resulting structure exhibited strong hydrogen bonding and π–π stacking interactions, leading to a three-dimensional network that enhances stability and functionality .
| Property | Value |
|---|---|
| Coordination Mode | Bidentate |
| Metal Ion | Cadmium(II) |
| Crystal System | Triclinic |
| Hydrogen Bonds | Present |
Material Science
Polymer Synthesis
The compound has been utilized in creating functional polymeric materials due to its ability to form stable complexes with transition metals. These materials have potential applications in gas storage and separation technologies. For example:
- Methane Absorption : Coordination polymers synthesized from this ligand have shown promising results in methane absorption studies, indicating their potential use in energy storage solutions .
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. The triazole moiety is known for its biological activity:
- Case Study : A derivative demonstrated significant antibacterial activity against various strains of bacteria, suggesting that modifications to the triazole ring can enhance therapeutic efficacy .
Agricultural Chemistry
Fungicidal Properties
The compound has shown potential as a fungicide due to its structural similarities to known antifungal agents. Its application in agriculture could help manage plant diseases effectively.
Mechanism of Action
The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential in modulating cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Uniqueness
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid is unique due to its specific structure, which combines the properties of both benzoic acid and triazole. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Biological Activity
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (CAS No. 65697-90-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H12N4O4
- Molecular Weight : 324.29 g/mol
- Structure : The compound features a dibenzoic acid core linked by a triazole moiety, which contributes to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole precursors. A common method utilizes 4-amino-4H-1,2,4-triazole and 4-carboxybenzaldehyde under controlled conditions to yield the desired product.
Antioxidant Activity
Research indicates that compounds containing the triazole ring exhibit significant antioxidant properties. For instance, studies have shown that triazole derivatives can scavenge free radicals effectively, with some exhibiting IC50 values comparable to known antioxidants like ascorbic acid . This activity is attributed to the ability of the triazole moiety to donate electrons and stabilize free radicals.
Antibacterial Activity
The antibacterial potential of this compound has been explored through various assays. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, molecular docking studies revealed strong binding affinities with bacterial enzyme targets, suggesting a mechanism of action involving enzyme inhibition .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Studies have indicated that this compound can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, showcasing its potential as an antifungal agent .
Other Biological Activities
In addition to antioxidant and antimicrobial activities, this compound has been implicated in various other biological effects:
- Anti-inflammatory : Exhibits potential in modulating inflammatory pathways.
- Anticancer : Some studies suggest that triazole derivatives may inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
- Antidiabetic : Research indicates possible effects on glucose metabolism and insulin sensitivity .
Case Studies and Research Findings
The biological activity of this compound appears to be multifaceted:
- Enzyme Inhibition : Interacts with specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : Influences signaling pathways related to inflammation and cell survival.
- Gene Expression Regulation : Alters the expression levels of genes associated with oxidative stress and cellular defense mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted benzaldehydes and triazole precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields Schiff base derivatives . Optimization involves adjusting solvent polarity (e.g., DMSO for precursor synthesis), reaction time (18 hours for cyclization), and temperature (reflux conditions). Post-synthesis purification via crystallization (water-ethanol mixtures) improves yield and purity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm aromatic proton environments and triazole backbone structure.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Melting Point Analysis : Compare observed values (e.g., 141–143°C for triazole derivatives) with literature to assess purity .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for applications in materials science.
Q. What preliminary biological activity assessments are recommended for this compound?
- Methodological Answer : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Cell viability assays (e.g., MTT assay): Evaluate cytotoxicity in cancer cell lines.
- Enzyme inhibition studies : Target enzymes like kinases or hydrolases linked to the triazole scaffold’s known bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields or characterization data across studies?
- Methodological Answer :
- Systematic Replication : Reproduce experiments with controlled variables (e.g., solvent purity, inert atmosphere).
- Advanced Analytical Techniques : Use X-ray crystallography to resolve structural ambiguities or liquid chromatography–mass spectrometry (LC-MS) to identify byproducts affecting yield.
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem, NIST) to identify outliers and systemic errors .
Q. What strategies are effective for designing multi-step syntheses of derivatives with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzoic acid or triazole moieties to enhance target binding. For example, introducing electron-withdrawing groups (e.g., chloro, nitro) improves stability and interaction with biological targets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors before synthesis.
- Parallel Synthesis : Employ combinatorial chemistry to generate libraries of derivatives for high-throughput screening .
Q. What experimental designs are suitable for optimizing reaction conditions in scale-up studies?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst concentration, solvent ratio) systematically to identify optimal conditions. For example, a 2³ factorial design can assess interactions between reflux time, acid catalyst amount, and solvent polarity .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to maximize yield or minimize byproducts.
- In situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., cyclization energetics) or electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.
- Pharmacophore Modeling : Identify critical functional groups responsible for bioactivity by aligning derivatives with known active compounds .
- Kinetic Studies : Apply the Eyring equation to correlate activation parameters (Δ‡H, Δ‡S) with solvent effects or substituent electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
